molecular formula C30H62O B14697086 Triacontan-15-ol CAS No. 31849-26-0

Triacontan-15-ol

Cat. No.: B14697086
CAS No.: 31849-26-0
M. Wt: 438.8 g/mol
InChI Key: HJVOENAQNMQNCN-UHFFFAOYSA-N
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Description

Triacontan-15-ol is a long-chain fatty alcohol with the molecular formula C30H62O, serving as a specialized isomer in the family of triacontanol compounds . It is supplied as a high-purity, biotechnology-grade powder, ideal for use as a molecular tool in various biochemical and plant science research applications . While the more common isomer 1-Triacontanol is a well-documented natural plant growth regulator found in epicuticular waxes , this compound offers researchers a specific structural variant for studying structure-activity relationships. Studies on triacontanol compounds have shown they can act as potent biostimulants, enhancing processes such as photosynthesis, nutrient uptake, nitrogen fixation, and enzyme activity in plants . These compounds are of significant research interest for their role in mitigating the negative effects of abiotic stresses, including salinity and heavy metal contamination, thereby improving plant growth and development under challenging environmental conditions . The specific positioning of the hydroxyl group in this compound makes it a valuable compound for investigating the mechanisms of action of long-chain alcohols in biological systems. This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

31849-26-0

Molecular Formula

C30H62O

Molecular Weight

438.8 g/mol

IUPAC Name

triacontan-15-ol

InChI

InChI=1S/C30H62O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30(31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30-31H,3-29H2,1-2H3

InChI Key

HJVOENAQNMQNCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)O

Origin of Product

United States

Natural Occurrence and Biosynthesis of Triacontan 15 Ol

Distribution in Plant Cuticular Waxes

Cuticular waxes are complex mixtures of hydrophobic compounds, primarily very-long-chain fatty acids and their derivatives, which cover the aerial surfaces of plants. mdpi.com These waxes include alkanes, primary and secondary alcohols, ketones, and esters. mdpi.comskinident.world Secondary alcohols, such as Triacontan-15-ol, are formed by the oxidation of long-chain alkanes and are found in the waxes of numerous plant species. nih.gov

This compound has been identified as a component of the cuticular wax in several plant species. In the model plant Arabidopsis thaliana, this compound is a confirmed constituent of the stem wax, alongside other secondary alcohols with varying chain lengths (C27 to C31). nih.govoup.com Prior to detailed analyses, only the C29 secondary alcohols had been individually identified in Arabidopsis, while the presence of C30 homologues like this compound had not been detected. nih.gov Research has also reported the presence of this compound in Pisum sativum (pea). nih.govuonbi.ac.ke Additionally, older studies on the composition of leaf wax from Coffea arabica L. (coffee) identified a range of secondary alcohols, including the C30 homologue, this compound. uonbi.ac.ke

Table 1: Isomeric Composition of C30 Secondary Alcohols in Arabidopsis thaliana Stem Wax

Compound Isomer Percentage of C30 Fraction Reference
This compound 93% - 99% nih.govoup.com

Endogenous Biosynthetic Pathways

The formation of this compound is a multi-step process integrated within the broader lipid synthesis network of plant epidermal cells. It is a product of the decarbonylation pathway, which is responsible for generating alkanes and their derivatives. oup.com

The biosynthesis of secondary alcohols begins with the production of very-long-chain alkanes. skinident.world These alkanes then serve as the direct precursors for secondary alcohols through a critical hydroxylation reaction. skinident.worldoup.com This process involves the insertion of a hydroxyl group into the hydrocarbon chain, a reaction catalyzed by a specific type of enzyme. skinident.worldnih.gov The evidence strongly points to this conversion being mediated by a cytochrome P450 monooxygenase. oup.comnih.gov This enzymatic step is a key modification within the decarbonylation pathway, which also produces aldehydes and ketones. oup.com

Intensive research using reverse genetics in Arabidopsis thaliana has identified the specific enzyme responsible for the formation of secondary alcohols. nih.gov This enzyme is a cytochrome P450 designated as CYP96A15, and it functions as a mid-chain alkane hydroxylase (MAH1). oup.comnih.gov The crucial role of MAH1 was demonstrated through mutant studies; mah1-1 mutant lines, which have a non-functional MAH1 gene, were found to be completely devoid of secondary alcohols and ketones in their stem wax. nih.gov Conversely, overexpressing the MAH1 gene resulted in the ectopic accumulation of secondary alcohols and ketones in leaf wax, where they are normally found only in trace amounts. nih.gov This confirms that MAH1 catalyzes the hydroxylation of alkanes to produce secondary alcohols. nih.gov Homologous genes, such as BnMAH1-1 and BnMAH1-2 in Brassica napus, have also been identified, suggesting a conserved function across different plant species. chinacrops.org

The biosynthetic journey to this compound starts with the de novo synthesis of C16 and C18 fatty acids in the plastid. mdpi.com These are then transported to the endoplasmic reticulum (ER), where they are elongated by fatty acid elongase (FAE) complexes to form very-long-chain fatty acids (VLCFAs). mdpi.com These VLCFAs are the foundational precursors for wax components. mdpi.com

Within the decarbonylation branch of wax synthesis, a VLCFA-CoA ester (likely a C30 or slightly longer chain) is reduced to an aldehyde, which is then decarbonylated to form a very-long-chain alkane (in this case, triacontane). oup.comoup.com This alkane is the immediate substrate for the MAH1 enzyme. oup.comoup.com The MAH1 enzyme, which is localized to the ER, hydroxylates the triacontane (B166396) molecule at or near the central carbon atom to yield this compound. nih.govnih.gov This entire process, from VLCFA synthesis to the final secondary alcohol, occurs within the ER, from where the wax components are subsequently exported to the plant surface. nih.gov

Table 2: List of Chemical Compounds

Compound Name Chemical Formula
This compound C30H62O
Triacontan-14-ol C30H62O
Triacontane C30H62
Nonacosan-14-ol C29H60O
Nonacosan-15-ol C29H60O
Octacosan-14-ol C28H58O
Heptacosan-12-ol C27H56O
Heptacosan-13-ol C27H56O
Heptacosan-14-ol C27H56O
Henthis compound C31H64O
Hentriacontan-16-ol C31H64O
Nonacosan-15-one C29H58O
Nonacosan-14-one C29H58O
Fatty acids Variable
Aldehydes Variable
Primary alcohols Variable
Ketones Variable
Esters Variable
Alkanes Variable

Regulation of Biosynthesis under Environmental Cues

The biosynthesis of this compound, as a component of plant cuticular wax, is intricately regulated by a variety of external environmental signals. Plants modulate the composition and quantity of their surface waxes in response to abiotic stresses to maintain their integrity and survive unfavorable conditions. The production of this compound is intrinsically linked to the decarbonylation pathway, which is known to be influenced by factors such as light, temperature, and water availability.

Environmental factors are recognized as active regulators of the biosynthesis, composition, and deposition of cuticular wax. researchgate.net Consequently, cuticular wax is closely associated with plant stress responses. researchgate.net The synthesis of secondary metabolites, including long-chain alcohols, is a key aspect of a plant's adaptation to its environment and its strategy for overcoming stress. nih.gov Abiotic stressors can induce the cell signaling process, leading to the upregulation of major biosynthetic pathways. taylorfrancis.com

Influence of Light

Light is a critical environmental cue that affects the biosynthesis of cuticular wax components. Studies have demonstrated that plants grown in light conditions deposit more cuticular wax than those in dark conditions. frontiersin.org In Arabidopsis thaliana, plants subjected to continuous darkness for six days showed a notable decrease in the total amount of cuticular waxes on their stems and leaves. oup.com This reduction was prominent in major wax components, including C29 secondary alcohols, which are synthesized through the same decarbonylation pathway as this compound. oup.com

Furthermore, research on Hosta genotypes suggests that high light conditions tend to favor the synthesis of products from the decarbonylation pathway. mdpi.com This pathway is responsible for producing aldehydes, alkanes, secondary alcohols (like this compound), and ketones. d-nb.info Enhanced UV-B radiation has also been shown to increase the content of alkanes and primary alcohols in the cuticular wax of some plants. frontiersin.org Since alkanes are the direct precursors to secondary alcohols, an increase in their production could correlate with a subsequent increase in this compound under certain light conditions.

Table 1: Effect of Dark Conditions on Major Cuticular Wax Components in Arabidopsis thaliana Stems

Wax ComponentChange under Dark Conditions
C29 AlkaneProminently Lower
C29 KetoneProminently Lower
C28 AldehydeProminently Lower
C30 AldehydeProminently Lower
C29 Secondary AlcoholsProminently Lower

Source: Adapted from Go et al., 2014. oup.com

Influence of Temperature

Temperature fluctuations significantly impact the composition of cuticular wax. frontiersin.org Low-temperature treatments have been shown to induce the expression of genes involved in wax biosynthesis, leading to an accumulation of alkanes. nih.gov For instance, in Arabidopsis, seedlings grown at a cold temperature (4°C) showed an increased content of alkanes and secondary alcohols compared to those grown at 23°C. frontiersin.org This suggests that lower temperatures may stimulate the decarbonylation pathway, potentially leading to higher levels of this compound.

Conversely, studies on bilberry fruit have shown that an increase in temperature can lead to a decrease in the proportion of alkanes and fatty acids in the cuticular wax. frontiersin.org Since alkanes are precursors in the synthesis of secondary alcohols, a reduction in their availability could lead to a decrease in the production of this compound at higher temperatures.

Influence of Water Availability

Drought stress is a potent inducer of cuticular wax biosynthesis as plants attempt to limit non-stomatal water loss. frontiersin.org Numerous studies have shown that drought conditions lead to an increase in the total amount of cuticular wax. oup.comfrontiersin.org Specifically, water deficit has been found to increase the content of alkanes in the wax of Arabidopsis. frontiersin.orgcirad.fr This upregulation of alkane production, a key step in the decarbonylation pathway, suggests a potential subsequent increase in the synthesis of secondary alcohols like this compound as part of the plant's adaptation to drought. cirad.fr

The overexpression of certain transcription factors, such as MYB96, which is inducible by drought, has been shown to promote cuticular wax biosynthesis by directly activating the transcription of wax biosynthetic genes. oup.com Research in maritime pine has also revealed that higher cuticular wax content, with significant changes in products from the decarbonylation pathway, is associated with the adaptation to drought stress. cirad.fr

Table 2: General Response of Cuticular Wax Biosynthesis to Environmental Stresses

Environmental StressGeneral Effect on Total WaxEffect on Decarbonylation Pathway Components (Alkanes, Secondary Alcohols)
Drought IncreaseIncrease in alkanes, suggesting potential for increased secondary alcohols.
Low Temperature IncreaseIncrease in alkanes and secondary alcohols reported in some species.
High Temperature Variable, often decreaseDecrease in alkanes reported in some species.
High Light/UV-B IncreaseIncrease in alkanes and other decarbonylation pathway products.
Darkness DecreaseDecrease in secondary alcohols and their precursors.

Advanced Analytical Methodologies for Triacontan 15 Ol Characterization

Extraction and Isolation Techniques from Complex Biological Matrices

The initial and critical step in the analysis of Triacontan-15-ol from biological materials, such as plant waxes, is its effective extraction and isolation. Given that long-chain alcohols exist in both free and esterified forms, a saponification step is often required to hydrolyze the esters and release the alcohol. gerli.com

A common procedure involves the following steps:

Saponification: The sample, for instance, plant tissue or oil, is heated with an ethanolic potassium hydroxide (B78521) (KOH) solution. gerli.com This breaks the ester bonds, yielding free fatty alcohols and fatty acid salts.

Extraction: The resulting mixture is then subjected to liquid-liquid extraction, typically using a non-polar solvent like petroleum ether, to separate the unsaponifiable matter, which includes the long-chain alcohols. gerli.com

Washing and Drying: The solvent phase containing the extracted lipids is washed to remove impurities and then dried, often under a stream of nitrogen, to yield a concentrated lipid fraction ready for further analysis. gerli.com

Alternative methods like accelerated solvent extraction (ASE) have also been explored, offering a more efficient, one-step process for extracting plant cuticular hydrocarbons, including long-chain alcohols. researchgate.net Supercritical fluid extraction (SFE), sometimes in combination with enzymatic reactions, presents another advanced technique for isolating long-chain alcohols from natural sources like beeswax. doi.orggoogle.com

The selection of the extraction method can be tailored based on the sample type and the specific information required. nih.gov For instance, in the analysis of cuticular waxes from Arabidopsis thaliana, a total lipid extract is first obtained, which is then subjected to further separation techniques to isolate the secondary alcohol fraction. oup.comnih.gov

Table 1: Comparison of Extraction Techniques for Long-Chain Alcohols

Technique Principle Advantages Common Solvents/Reagents References
Saponification followed by Liquid-Liquid Extraction Alkaline hydrolysis of esters to liberate free alcohols, followed by extraction into an immiscible organic solvent.Well-established, effective for both free and esterified alcohols.Ethanolic KOH, Petroleum Ether, Hexane gerli.commatec-conferences.org
Accelerated Solvent Extraction (ASE) Uses elevated temperatures and pressures to increase extraction efficiency of organic solvents.Faster, uses less solvent compared to traditional methods.Dichloromethane/Methanol mixtures researchgate.net
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent, often with a co-solvent.Environmentally friendly, tunable selectivity.Supercritical CO2, Ethanol (co-solvent) doi.orggoogle.com

Chromatographic Separation for Isomer Distinction

Chromatography is an indispensable tool for separating this compound from other compounds and, crucially, from its positional isomers. bioanalysis-zone.com The choice of chromatographic technique depends on the complexity of the sample and the required level of resolution.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like long-chain alcohols. aocs.org For GC analysis, non-volatile compounds like this compound must first be derivatized to increase their volatility. A common derivatization method is silylation, where the hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). gerli.commicrobiologyresearch.org

The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. plantsjournal.com A flame ionization detector (FID) is commonly used for the detection of hydrocarbons and provides a response proportional to the mass of carbon. aocs.org

In a study on Arabidopsis thaliana cuticular waxes, GC analysis of the secondary alcohol fraction revealed that the C30 homologue was predominantly composed of this compound (93%). oup.comnih.gov This demonstrates the capability of GC to separate and quantify isomers within a homologous series. The use of high-resolution capillary columns is essential for achieving baseline separation of closely related isomers. aocs.org

Table 2: Typical GC Conditions for Long-Chain Alcohol Analysis

Parameter Condition Purpose References
Column High-temperature, non-polar or semi-polar capillary column (e.g., DB-5)To separate compounds based on boiling points and polarity. researchgate.netaocs.org
Carrier Gas Helium or HydrogenTo carry the sample through the column. plantsjournal.com
Injector Temperature 250-300 °CTo ensure rapid volatilization of the sample. aocs.org
Oven Temperature Program Ramped from an initial low temperature to a high final temperature (e.g., 80°C to 325°C)To elute compounds with a wide range of boiling points. researchgate.net
Detector Flame Ionization Detector (FID)For sensitive detection of organic compounds. aocs.org

Thin-Layer Chromatography (TLC) is a versatile and cost-effective technique for the separation and purification of lipid classes. nih.gov In the analysis of long-chain alcohols, TLC is often used as a preparative step to isolate the alcohol fraction from the total lipid extract before further analysis by GC. gerli.comoup.com

A typical TLC procedure involves spotting the lipid extract onto a silica (B1680970) gel plate and developing it in a solvent system, such as hexane/diethyl ether/acetic acid. nih.gov Different lipid classes will migrate at different rates, allowing for their separation. The bands corresponding to the aliphatic alcohols can be visualized under UV light after spraying with a fluorescent dye like primuline. gerli.com These bands are then scraped from the plate, and the alcohols are extracted from the silica. gerli.com

Reverse-phase TLC, where the stationary phase is non-polar, can also be employed for the separation of alcohols. researchgate.net TLC is a valuable tool for initial purification and fractionation, contributing to the successful analysis of complex lipid mixtures. matec-conferences.org

Spectroscopic Characterization for Structural Elucidation

Following separation, spectroscopic techniques are employed to definitively identify the chemical structure of the isolated compounds.

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is the cornerstone for the structural elucidation of long-chain alcohols. oup.commicrobiologyresearch.org In GC-MS, after the compounds are separated by the GC, they enter the mass spectrometer where they are ionized, typically by electron ionization (EI). nih.gov

The resulting molecular ion and its fragmentation pattern provide a molecular fingerprint that can be used for identification. For long-chain alcohols, the molecular ion peak is often weak or absent. whitman.edulibretexts.org However, characteristic fragmentation patterns emerge that are highly informative.

For a secondary alcohol like this compound, a key fragmentation is the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group (α-cleavage). This results in the formation of charged fragments that are indicative of the position of the hydroxyl group. nih.gov The analysis of these fragment ions allows for the differentiation between positional isomers. For instance, in the mass spectrum of the TMS ether of this compound, specific fragment ions will be present that correspond to the cleavage on either side of the C-15 carbon.

Charge-remote fragmentation can also occur in long-chain saturated alcohols, providing further structural information. rsc.org The interpretation of these mass spectra, often aided by spectral libraries, is crucial for confirming the identity of this compound. whitman.edu

In the ¹H NMR spectrum of a long-chain alcohol, the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) will have a characteristic chemical shift. For a secondary alcohol like this compound, this would be a multiplet in the region of 3.5-4.0 ppm. The large number of methylene (B1212753) protons in the long alkyl chains will typically appear as a broad, unresolved signal around 1.2-1.4 ppm. nih.gov

¹³C NMR spectroscopy is also highly valuable. The carbon atom attached to the hydroxyl group will have a distinct chemical shift (typically in the range of 60-75 ppm). The chemical shifts of the adjacent carbons are also influenced by the hydroxyl group, providing further evidence for its position. By analyzing the complete ¹H and ¹³C NMR spectra, the exact connectivity of all atoms in the molecule can be determined, thus unambiguously confirming the structure as this compound and distinguishing it from other isomers like Triacontan-1-ol. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. slideshare.net By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. db-thueringen.de For this compound, IR spectroscopy can definitively confirm the presence of its key functional groups: the hydroxyl (-OH) group and the long aliphatic hydrocarbon chain (C-H bonds).

The IR spectrum of a long-chain alcohol like this compound will exhibit characteristic absorption bands. A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. libretexts.orgsavemyexams.com The presence of strong C-H stretching vibrations between 2850 cm⁻¹ and 2960 cm⁻¹ confirms the long alkane chain. libretexts.org The C-O stretching vibration usually appears in the fingerprint region, between 1000 and 1300 cm⁻¹. wpmucdn.com

Table 1: Characteristic IR Absorption Bands for this compound Functional Groups

Functional Group Vibration Type Characteristic Absorption (cm⁻¹) Intensity
Alcohol (-OH) O-H stretch 3200 - 3600 Strong, Broad
Alkane (C-H) C-H stretch 2850 - 2960 Strong
Alcohol (C-O) C-O stretch 1000 - 1300 Medium to Strong

Data sourced from general principles of IR spectroscopy. libretexts.orgsavemyexams.comwpmucdn.com

Quantitative Determination Methods in Biological Samples

The quantitative analysis of this compound in biological samples, such as plant tissues or animal fluids, presents analytical challenges due to its low concentration and the complexity of the biological matrix. acs.org Effective methods often involve a multi-step process including extraction, purification, and derivatization prior to instrumental analysis.

Sample preparation is a critical first step. For instance, in plant waxes, this can involve saponification to release ester-linked alcohols, followed by extraction with a non-polar solvent like petroleum ether. gerli.com Solid-phase extraction (SPE) with cartridges like weak anion exchange (WAX) can also be employed for cleanup and separation from other compounds. nih.gov

For quantification, gas chromatography (GC) is a widely used technique. rsc.org Due to the low volatility of long-chain alcohols, derivatization is often necessary to convert them into more volatile forms suitable for GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a trimethylsilyl (TMS) ether. gerli.com

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of long-chain alcohols. rsc.org When coupled with mass spectrometry (MS), HPLC-MS/MS provides high sensitivity and selectivity, with detection limits in the parts-per-trillion (pg/g) range in biological matrices. nih.gov

Table 2: Performance of a Validated HPLC-ESI-IM-MS Method for Fatty Alcohol Analysis

Parameter Value
Limit of Detection (LOD) 0.02 - 0.50 ng/mL
Limit of Quantification (LOQ) Not specified
Linearity Not specified
Recovery Not specified

Data from a study on a similar class of compounds, demonstrating the potential sensitivity of such methods. acs.org

Application of Advanced Hyphenated Techniques for Comprehensive Profiling

To achieve a comprehensive profile of this compound and related compounds in complex biological samples, advanced hyphenated techniques are indispensable. nih.govnumberanalytics.com These techniques combine the separation power of chromatography with the identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds. rsc.org After derivatization, GC separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. innovareacademics.inplantsjournal.com GC-MS has been successfully used to identify and quantify secondary alcohols, including isomers of triacontanol (B1677592), in plant cuticular waxes. nih.govoup.com For instance, in Arabidopsis thaliana stem wax, this compound was identified as the dominant isomer of the C30 secondary alcohols. nih.govoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , and its more advanced form, tandem mass spectrometry (LC-MS/MS), are particularly suited for the analysis of non-volatile and thermally labile compounds like long-chain alcohols. nih.govnih.gov LC-MS offers high sensitivity and can be used for the analysis of a wide range of metabolites without the need for derivatization. mdpi.com The coupling of LC with high-resolution mass analyzers, such as Orbitrap or Quadrupole-Time-of-Flight (Q-TOF), further enhances mass accuracy and resolution. numberanalytics.com LC-MS/MS has been employed for the detailed characterization of various plant extracts, identifying a multitude of compounds including long-chain alcohols. researchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (GC×GC-MS) provides even greater resolving power for extremely complex mixtures. unime.it This technique utilizes two different GC columns in series to achieve a much higher peak capacity than single-column GC.

The integration of these hyphenated techniques allows for a detailed "metabolite profiling" or "metabolic fingerprinting" of biological samples, providing valuable insights into the composition and potential biological roles of compounds like this compound. tum.de

Biological and Ecological Significance of Triacontan 15 Ol Non Clinical Focus

Role in Plant Cuticular Wax Structure and Integrity

The cuticle is the outermost protective layer of terrestrial plants, with cuticular wax being a primary component of this barrier. frontiersin.orglifeasible.com This wax is not a single substance but a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary alcohols, esters, ketones, and secondary alcohols. oup.comcabidigitallibrary.org Triacontan-15-ol is a key constituent within the secondary alcohol class of these waxes.

Table 1: Isomer Composition of C₃₀ Secondary Alcohols in Arabidopsis thaliana Stem Wax

Isomer Percentage of C₃₀ Secondary Alcohols Source(s)
This compound 93% - 99% nih.gov, oup.com
Other C₃₀ Isomers 1% - 7% nih.gov, oup.com

This interactive table summarizes the isomer composition of C₃₀ secondary alcohols found in the stem cuticular wax of wild-type Arabidopsis thaliana.

Contribution to Plant Surface Hydrophobicity and Water Regulation

A fundamental function of plant cuticular wax is to create a hydrophobic, water-repellent surface. oup.comnih.gov This property is essential for several reasons: it prevents the leaf surface from becoming waterlogged, which could impede gas exchange and create favorable conditions for pathogens; it helps to keep the surface clean by allowing water to roll off, carrying dust and spores with it; and, most critically, it forms the primary barrier against uncontrolled water loss from the plant, a process known as cuticular transpiration. oup.com

Potential Influence on Plant Abiotic Stress Tolerance through Wax Composition

Plants are constantly subjected to environmental (abiotic) stresses, such as drought, extreme temperatures, and high salinity. nih.govinteresjournals.org The cuticular wax layer is a crucial first line of defense against these challenges, particularly in preventing desiccation under drought conditions. frontiersin.orgfrontiersin.org Plants can respond to abiotic stress by altering the composition and thickness of their cuticular wax. researchmap.jpfrontiersin.org

The presence and regulation of specific wax components are linked to stress tolerance. Research on the isomer 1-triacontanol (B3423078) has demonstrated that it can act as a biostimulant that helps alleviate stress induced by salt and heavy metals. herts.ac.uk Phytohormones like abscisic acid (ABA), which are central to stress responses, are known to influence the biosynthesis of wax components. nih.govfrontiersin.org For instance, plants with altered expression of the ERD15 gene, which is responsive to dehydration, show changes in drought tolerance and sensitivity to ABA. nih.gov While direct evidence for this compound's role in stress response is specific, its identity as a major wax component places it within the system that plants modulate to survive adverse conditions. Changes in the levels of various wax compounds, likely including this compound, are part of the complex biochemical and physiological adjustments that enable plants to tolerate drought and other stresses. researchmap.jpresearchgate.net

Interactions with Plant-Associated Microorganisms (as a wax component)

The surface of a plant, or phyllosphere, is a complex ecosystem inhabited by a diverse community of microorganisms. mdpi.comfrontiersin.org The cuticular wax layer is the direct interface for these interactions, and its chemical composition can significantly influence the types of microbes that can colonize the plant. oup.comfrontiersin.org The wax can act as a selective pressure, with some compounds having antimicrobial properties while others may serve as nutrient sources for specific microbes. frontiersin.org

Ecological Functions in Terrestrial and Aquatic Ecosystems

The significance of this compound and similar long-chain alcohols extends beyond the individual plant into the broader ecosystem. Long-chain fatty alcohols with carbon chains of C₂₂–C₃₂ are recognized as biomarkers predominantly produced by terrestrial plants. tandfonline.com These compounds are chemically stable and persist in the environment after the plant dies and decomposes.

When terrestrial organic matter is transported into rivers and lakes, these lipid biomarkers are deposited in the sediment layers. analis.com.my Geochemists can analyze sediment cores for the presence and abundance of compounds like this compound and its parent alkane, triacontane (B166396), to trace the input of organic matter from land into aquatic systems. tandfonline.comcleaninginstitute.orgfoodb.ca This makes them valuable tools in paleoecology for reconstructing past environments. For example, shifts in the abundance of these terrestrial biomarkers in sediment layers can indicate changes in land plant cover, which in turn can be related to past climate changes. copernicus.org Therefore, this compound, as a constituent of terrestrial plant wax, serves as a chemical fingerprint that helps scientists understand the long-term dynamics and co-evolution of terrestrial and aquatic ecosystems. copernicus.org

Chemical Synthesis and Derivatization Strategies for Triacontan 15 Ol

Chemoenzymatic Synthetic Approaches for Regioselective Hydroxylation

The selective functionalization of unactivated C-H bonds in long-chain alkanes is a significant challenge in organic synthesis. Chemoenzymatic approaches, which utilize the high selectivity of enzymes, offer a powerful solution for regioselective hydroxylation. nih.gov

Biocatalytic hydroxylation, often employing enzymes like cytochrome P450 monooxygenases, can introduce a hydroxyl group at a specific position on an alkane chain. nih.govresearchgate.net For the synthesis of triacontan-15-ol, this would involve the use of a hydroxylase capable of acting on a 30-carbon substrate, triacontane (B166396). The enzyme's active site would direct the oxidation to the C-15 position with high fidelity, minimizing the formation of other positional isomers.

The general mechanism involves the activation of molecular oxygen by the enzyme's cofactor (often a heme group), followed by the insertion of an oxygen atom into a specific C-H bond of the substrate. While biocatalysts for such long-chain alkanes can be specialized, enzyme engineering and directed evolution techniques can be employed to improve stability and enhance substrate scope and selectivity for industrial applications. researchgate.net

Table 1: Hypothetical Chemoenzymatic Synthesis of this compound

StepReactionReagents and ConditionsProduct
1Regioselective HydroxylationTriacontane, Hydroxylase Enzyme (e.g., engineered P450), O₂, NADPH (cofactor), Buffer solution (e.g., pH 7.4)This compound

This approach is advantageous due to its potential for high selectivity under mild, environmentally benign conditions, avoiding the use of harsh chemical oxidants that typically lead to a mixture of products. udel.edu

Total Synthesis Pathways for Specific Isomer Production

Total synthesis provides a deterministic route to a target molecule from readily available starting materials, allowing for the unambiguous production of a specific isomer. A common strategy for synthesizing large molecules like this compound is a convergent approach, where smaller fragments are prepared separately and then joined together.

A plausible total synthesis of this compound can be achieved via a Grignard reaction. This pathway involves coupling a 14-carbon alkyl magnesium halide with a 15-carbon aldehyde.

The synthetic sequence could be as follows:

Preparation of the Grignard Reagent: 1-Bromotetradecane is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form tetradecylmagnesium bromide.

Preparation of the Aldehyde: 1-Pentadecanol is oxidized to pentadecanal (B32716) using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation.

Coupling Reaction: The Grignard reagent, tetradecylmagnesium bromide, is added to a solution of pentadecanal at a low temperature. This nucleophilic addition to the carbonyl group forms an alkoxide intermediate.

Workup: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to protonate the alkoxide, yielding the final product, this compound.

Table 2: Proposed Total Synthesis Pathway for this compound

Starting Material 1Reagent(s)Intermediate 1Starting Material 2Reagent(s)Intermediate 2
1-BromotetradecaneMg, dry etherTetradecylmagnesium bromide1-PentadecanolPCC, CH₂Cl₂Pentadecanal
Final Step Reagents and Conditions Product
Coupling and Workup1. Tetradecylmagnesium bromide added to Pentadecanal in dry ether2. Aqueous NH₄ClThis compound

This method offers excellent control over the final structure, ensuring the hydroxyl group is located precisely at the C-15 position.

Preparation of Functional Derivatives (e.g., Esters, Ethers, Ketones)

The hydroxyl group of this compound is a versatile functional handle for creating a variety of derivatives. These modifications can alter the compound's physical and chemical properties for different applications.

Esters: Esterification can be achieved by reacting this compound with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For example, reacting this compound with acetyl chloride yields triacontan-15-yl acetate. chemmethod.com

Ethers: Ethers can be prepared via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide (e.g., methyl iodide) to form the ether, such as 15-methoxytriacontane.

Ketones: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, triacontan-15-one. This transformation can be carried out using various oxidizing agents, including pyridinium chlorochromate (PCC), a Swern oxidation, or a Dess-Martin periodinane oxidation.

Table 3: Synthesis of Functional Derivatives from this compound

Derivative TypeDerivative NameSynthetic MethodReagents
EsterTriacontan-15-yl acetateAcylationAcetyl chloride, Pyridine
Ether15-MethoxytriacontaneWilliamson Ether Synthesis1. NaH
KetoneTriacontan-15-oneOxidationPyridinium chlorochromate (PCC)

Development of Analytical Standards for Research Applications

For any chemical compound to be used in research, particularly for quantitative analysis or as a reference material, a well-characterized analytical standard is essential. chiroblock.com The development of an analytical standard for this compound involves rigorous purification and comprehensive characterization to confirm its identity and purity. alfa-chemistry.comrheniumbio.co.il

The process typically includes:

Purification: The synthesized crude product must be purified to a high degree. Common techniques for long-chain alcohols include recrystallization from a suitable solvent or column chromatography on silica (B1680970) gel.

Structural Confirmation: A battery of spectroscopic techniques is used to unambiguously determine the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the presence of protons and their chemical environment, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure. udel.edu

Infrared (IR) Spectroscopy: Detects the presence of key functional groups, most notably the broad O-H stretch characteristic of an alcohol.

Purity Assessment: The purity of the standard must be accurately determined. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), are standard methods for assessing purity and identifying any trace impurities. rheniumbio.co.il

A Certificate of Analysis (CoA) is generated that documents all this information, including the compound's identity, purity, storage conditions, and expiry date. chiroblock.comrheniumbio.co.il

Table 4: Analytical Data for the Standardization of this compound

Analytical TechniquePurposeExpected Result/Observation
¹H NMRStructural ConfirmationA multiplet around 3.6 ppm for the CH-OH proton; triplets for terminal methyl groups; a large multiplet for the long methylene (B1212753) (CH₂) chain.
¹³C NMRStructural ConfirmationA signal around 72 ppm for the C-OH carbon; signals around 14 ppm for terminal methyl carbons; multiple signals between 22-40 ppm for methylene carbons.
Mass Spectrometry (MS)Molecular Weight DeterminationA molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the mass of C₃₀H₆₂O (438.8 g/mol ). nih.gov
Infrared (IR) SpectroscopyFunctional Group IdentificationA broad absorption band around 3300-3400 cm⁻¹ (O-H stretch); sharp absorptions around 2850-2960 cm⁻¹ (C-H stretch).
HPLC/GCPurity AssessmentA single major peak indicating high purity (e.g., >98%).

Environmental Fate and Biotransformation of Triacontan 15 Ol

Microbial Degradation Pathways of Long-Chain Secondary Alcohols

The primary mechanism for the environmental breakdown of Triacontan-15-ol is through microbial degradation. Various microorganisms have evolved enzymatic machinery capable of catabolizing long-chain alcohols, utilizing them as carbon and energy sources.

A diverse range of bacteria are known to degrade long-chain alkanes and their corresponding alcohols. Genera such as Rhodococcus, Pseudomonas, and Acinetobacter are frequently implicated in the breakdown of these compounds. For instance, Rhodococcus erythropolis has been shown to possess a NAD-dependent secondary alcohol dehydrogenase with high activity against long-chain secondary aliphatic alcohols. nih.gov Similarly, strains of Acinetobacter are capable of utilizing n-alkanes with chain lengths up to C40 as their sole carbon source, indicating the presence of enzymatic pathways for the subsequent degradation of the resulting long-chain alcohols. nih.gov Pseudomonas species also contribute to the degradation of secondary alcohols through the action of secondary alcohol oxidases. oup.comoup.comtandfonline.com

The efficiency of degradation in natural environments is often enhanced by the synergistic action of microbial consortia. These communities can possess a wider range of enzymatic capabilities, allowing for more complete mineralization of complex organic molecules.

Microbial Genus Relevant Species/Strains Key Role in Degradation
RhodococcusR. erythropolisProduction of long-chain secondary alcohol dehydrogenase. nih.gov
AcinetobacterAcinetobacter sp. DSM 17874Utilization of long-chain n-alkanes (up to C40), implying secondary alcohol degradation. nih.gov
PseudomonasPseudomonas O-3Production of secondary alcohol oxidase. oup.comoup.com

The microbial degradation of this compound and other long-chain secondary alcohols is initiated by oxidoreductases, specifically alcohol dehydrogenases or oxidases. These enzymes catalyze the oxidation of the secondary alcohol to its corresponding ketone. For example, Rhodococcus erythropolis ATCC 4277 produces a secondary alcohol dehydrogenase that is highly active on long-chain substrates. nih.gov In some bacteria, such as Pseudomonas sp., a secondary alcohol oxidase is involved in this initial oxidation step. tandfonline.com

Following the initial oxidation, the resulting ketone can be further metabolized. A key enzymatic step in this process is the action of a Baeyer-Villiger monooxygenase (BVMO). This enzyme inserts an oxygen atom adjacent to the carbonyl group, forming an ester. Subsequently, an esterase hydrolyzes the ester bond, breaking the carbon chain and yielding a fatty acid and a primary alcohol. These products can then enter central metabolic pathways, such as β-oxidation, for complete degradation.

Enzyme Class Specific Enzyme Example Function in Degradation Pathway
OxidoreductasesSecondary Alcohol Dehydrogenase (Rhodococcus)Oxidation of secondary alcohol to a ketone. nih.gov
Secondary Alcohol Oxidase (Pseudomonas)Oxidation of secondary alcohol to a ketone. oup.comtandfonline.com
MonooxygenasesBaeyer-Villiger MonooxygenaseInsertion of an oxygen atom to form an ester from a ketone.
HydrolasesEsteraseHydrolysis of the ester to a fatty acid and a primary alcohol.

The formation of a secondary alcohol like this compound in the environment often originates from the sub-terminal oxidation of a long-chain alkane (triacontane). In this pathway, a monooxygenase enzyme hydroxylates a carbon atom other than the terminal one. This results in the formation of a secondary alcohol.

The metabolic pathway for the degradation of this secondary alcohol proceeds as follows:

Oxidation: The secondary alcohol (e.g., this compound) is oxidized to the corresponding ketone (triacontan-15-one) by a secondary alcohol dehydrogenase or oxidase.

Esterification: A Baeyer-Villiger monooxygenase acts on the ketone, inserting an oxygen atom to form an ester.

Hydrolysis: An esterase cleaves the ester bond, yielding a fatty acid and a primary alcohol.

Further Degradation: Both the fatty acid and the primary alcohol can be further metabolized by the microorganism through established pathways like β-oxidation.

This sub-terminal oxidation pathway is a common strategy employed by microorganisms to initiate the degradation of long-chain hydrocarbons.

Persistence and Mobility in Environmental Compartments (Soil, Water, Sediments)

The environmental behavior of this compound is largely governed by its high molecular weight and long carbon chain, which confer low water solubility and high hydrophobicity.

Soil: In soil environments, long-chain alcohols are expected to have low mobility. epa.gov Their hydrophobic nature leads to strong adsorption to soil organic matter and clay particles. nih.gov This sorption reduces their availability for transport via water leaching, minimizing the potential for groundwater contamination. While strongly sorbed, they remain susceptible to microbial degradation by the soil microflora.

Water: The solubility of long-chain alcohols in water is very low and decreases with increasing carbon chain length. chemistrystudent.comlibretexts.org Consequently, this compound is expected to be practically insoluble in water. Any introduction to an aqueous environment would likely result in its partitioning to suspended solids or sediments. Volatilization from water surfaces is also expected to be low due to its high molecular weight.

Sediments: Due to their low water solubility and tendency to adsorb to particulate matter, long-chain alcohols like this compound are likely to accumulate in sediments if released into aquatic systems. In sediments, they can be subjected to both aerobic and anaerobic microbial degradation, although degradation rates may be slower than in soil, particularly under anaerobic conditions.

Bioremediation Potential of Contaminated Environments (e.g., Hydrocarbon Degradation)

The microbial degradation of long-chain secondary alcohols is an integral part of the bioremediation of hydrocarbon-contaminated environments. Crude oil and refined petroleum products contain a significant fraction of long-chain alkanes. The microbial breakdown of these alkanes often proceeds through the formation of alcohols as intermediates.

Bacteria such as Rhodococcus and Acinetobacter, which are known for their ability to degrade a wide range of hydrocarbons, possess the enzymatic machinery to metabolize long-chain alcohols. researchgate.netnih.gov The presence and activity of these microorganisms are crucial for the complete mineralization of hydrocarbon pollutants. Therefore, the metabolic pathways involved in the degradation of compounds like this compound are directly relevant to the bioremediation of sites contaminated with heavy oils, waxes, and other long-chain aliphatic hydrocarbons.

Emerging Research Areas and Future Perspectives

Computational Chemistry and Molecular Modeling of Triacontan-15-ol Structure and Interactions

Computational chemistry and molecular modeling are powerful tools for predicting the behavior and properties of molecules, offering insights that can guide experimental research. mdpi.commdpi.com For this compound, these techniques represent a frontier for understanding its structure and interactions at a molecular level.

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₃₀H₆₂O PubChem nih.gov
Molecular Weight 438.8 g/mol PubChem nih.gov
XLogP3-AA (Lipophilicity) 14.6 PubChem nih.gov
Topological Polar Surface Area 20.2 Ų PubChem nih.gov
Rotatable Bond Count 27 PubChem nih.gov

Note: These properties are computationally generated and provide estimates.

Modeling Interactions: Future research will likely involve molecular dynamics simulations to model how this compound integrates into and interacts with complex biological structures like the plant cuticle and cell membranes. medchemexpress.com These simulations can reveal how it affects membrane fluidity, permeability, and the organization of other lipid components. Furthermore, molecular docking studies could explore the interaction of this compound with enzymes involved in its biosynthesis or degradation, such as hydroxylases, helping to elucidate its metabolic pathways. mdpi.com Understanding these interactions is fundamental to deciphering its biological function.

Investigation of this compound as a Biochemical Marker in Ecological and Paleobotanical Studies

The composition of plant cuticular waxes can vary significantly between species and in response to environmental conditions, making them valuable biochemical markers. This compound, as a constituent of these waxes, holds potential for applications in both modern ecological and ancient paleobotanical research.

Ecological Significance: In a study on Arabidopsis thaliana, this compound was identified as a component of the stem wax, although in smaller quantities compared to other compounds like nonacosan-15-ol. oup.com Specifically, it was the dominant isomer in the C₃₀ secondary alcohol fraction. oup.com The presence and relative abundance of specific long-chain alcohols like this compound can serve as a chemotaxonomic marker to differentiate between plant species or even genotypes within a species. Furthermore, tracking changes in its concentration could provide insights into a plant's response to environmental stressors such as drought or temperature changes, which are known to alter wax composition.

Paleobotanical Applications: Long-chain lipids, including secondary alcohols, are relatively stable over geological timescales and can be preserved in sediments and fossilized plant remains. The analysis of these molecular fossils is a key tool in paleobotany and paleoclimatology. The identification of this compound in sediment cores could serve as a biomarker for specific types of ancient vegetation. By correlating its presence with known plant sources, researchers could reconstruct past ecosystems and infer paleoclimatic conditions.

Exploration of this compound in Novel Bio-based Materials and Industrial Applications (excluding pharmaceutical/cosmetic)

The unique properties of long-chain alcohols are being explored for the development of sustainable, bio-based materials. While its isomer, triacontan-1-ol, is known as a plant growth regulator, the mid-chain hydroxyl group of this compound suggests different potential industrial applications outside of the pharmaceutical or cosmetic sectors. wikipedia.orgxcessbio.com

Biopolymers and Bio-lubricants: The long aliphatic chain of this compound provides hydrophobicity, while the secondary hydroxyl group offers a reactive site for polymerization. This makes it a potential monomer for producing novel polyesters or polyurethanes. These resulting biopolymers could have applications in specialty plastics or coatings, offering biodegradability and a renewable source material. The long-chain structure also suggests potential as a component in bio-lubricant formulations, where it could enhance lubricity and thermal stability.

Specialty Chemicals and Biorefineries: this compound can be a building block for various specialty chemicals. For instance, it can be oxidized to form the corresponding ketone, triacontan-15-one, which has also been detected in plant waxes. oup.com These derivatives could serve as intermediates in the synthesis of other high-value compounds. Within the context of a biorefinery, which aims to use all components of biomass, lipids like this compound could be extracted from agricultural waste streams and converted into value-added products, contributing to a circular bio-economy. mdpi.com Research into the microbial degradation of long-chain alkanes to produce useful products like bioflocculants also points to the potential for biotechnological conversion of such molecules into industrial materials. nih.gov

Systems Biology Approaches to Understanding this compound Metabolism and Functionality in Plants

Systems biology integrates various "-omics" data to create a holistic understanding of complex biological processes. nih.gov Applying this approach to this compound is essential for mapping its metabolic network and uncovering its precise functions within the plant.

Integrating Multi-Omics Data: A systems biology approach would involve combining genomics, transcriptomics, proteomics, and metabolomics.

Genomics: Identifying and characterizing the genes responsible for its synthesis, such as the MAH1 gene in Arabidopsis, which is believed to encode the hydroxylase that converts alkanes to secondary alcohols. oup.com

Proteomics: Studying the expression and activity of the enzymes (e.g., hydroxylases, elongases) involved in the biosynthetic pathway. Recent proteomic analysis on tomato plants treated with triacontanol (B1677592) revealed changes in proteins related to development and stress. researchgate.net

Metabolomics: Quantifying the levels of this compound, its precursors (like triacontane), and its potential derivatives in different tissues and under various conditions. uoa.gr

Metabolic Modeling and Functional Annotation: By integrating these datasets, researchers can construct metabolic models to predict the flow (flux) of carbon through the biosynthetic pathway leading to this compound. nih.gov This can help answer key questions: How is its production regulated? How does it connect with other metabolic pathways, such as those for fatty acids or other wax components? nih.gov This comprehensive understanding will ultimately clarify the functional role of this compound, whether it is primarily structural within the cuticle, a signaling molecule, or involved in plant defense against biotic or abiotic stress. grc.orgnih.gov

Q & A

Q. What are the established methods for synthesizing Triacontan-15-ol with purity validation, and how can experimental reproducibility be ensured?

Methodological Answer:

  • Synthesis Protocol : Use modified Fischer esterification or Grignard reactions, optimizing reaction time and temperature. Monitor progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography-mass spectrometry (GC-MS) .
  • Reproducibility : Document reagent stoichiometry, solvent choice (e.g., anhydrous conditions), and purification steps (recrystallization or column chromatography). Include control experiments to isolate side products .
  • Data Validation : Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure .

Q. Which analytical techniques are most effective for characterizing the structural and physical properties of this compound?

Methodological Answer:

  • Structural Elucidation : Combine NMR (¹H, ¹³C, DEPT-135) to identify hydroxyl positioning and carbon chain conformation. Infrared (IR) spectroscopy can confirm hydroxyl (-OH) and alkyl group vibrations .
  • Physical Properties : Determine melting point (differential scanning calorimetry), solubility (partition coefficients in polar/non-polar solvents), and density (pycnometry). Compare with computational predictions (e.g., ChemAxon or Gaussian simulations) .

Q. How can researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

  • Safety Protocols : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles. Implement emergency procedures for spills (neutralization with inert adsorbents) .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 4°C to prevent oxidation. Regularly inspect for degradation via TLC or HPLC .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported spectral data for this compound?

Methodological Answer:

  • Contradiction Analysis : Replicate experiments under standardized conditions (fixed pH, temperature). Use deuterated solvents for NMR to eliminate solvent interference .
  • Data Triangulation : Compare results across multiple techniques (e.g., X-ray crystallography for crystalline structure vs. NMR for solution-state conformation). Apply statistical tests (e.g., ANOVA) to assess variability .

Q. What strategies optimize the synthesis yield of this compound while minimizing byproduct formation?

Methodological Answer:

  • Design of Experiments (DoE) : Vary catalysts (e.g., p-toluenesulfonic acid vs. enzymatic catalysts), reaction time, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions .
  • Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves for water removal) or employ kinetic vs. thermodynamic control (e.g., low-temperature reactions) .

Q. How can computational modeling predict the thermodynamic stability and reactivity of this compound in complex systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with solvents or biomembranes using software like GROMACS. Validate with experimental partition coefficients .
  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for hydroxyl groups to predict oxidative stability. Compare with accelerated aging experiments .

Q. What methodologies assess the ecological impact of this compound in model ecosystems?

Methodological Answer:

  • Biodegradation Studies : Use OECD 301F (ready biodegradability) tests with activated sludge. Monitor via chemical oxygen demand (COD) and LC-MS for degradation intermediates .
  • Toxicity Profiling : Conduct acute toxicity assays (e.g., Daphnia magna immobilization) and chronic exposure studies (algae growth inhibition) .

Data Presentation and Analysis

  • Tables :

    PropertyMethodReference
    Melting PointDifferential Scanning Calorimetry
    LogP (Partition Coeff)Shake-flask method with HPLC
    NMR ShiftsBruker Avance III 500 MHz
  • Critical Analysis : Emphasize limitations (e.g., solvent effects on NMR) and propose iterative refinements (e.g., solvent-free synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.